N-(4-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide
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Overview
Description
N-(4-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide is a complex organic compound known for its distinctive structural features, which include a tetrazole ring, a thiazepane ring, and a carboxamide group. These functional groups make the compound versatile in both synthetic chemistry and applied sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically begins with the preparation of intermediate compounds. One common route involves the formation of the tetrazole ring through cyclization of an azide precursor with nitrile derivatives. Subsequent steps involve the formation of the thiazepane ring by cyclization reactions of sulfides with amines. Finally, the carboxamide group is introduced using amidation reactions.
Industrial Production Methods: Industrial production often leverages catalytic processes to ensure high yield and purity. Methods may include the use of transition metal catalysts to facilitate the cyclization steps and selective purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various types of chemical reactions:
Oxidation: Typically leads to the formation of sulfoxides or sulfones.
Reduction: Can reduce the carboxamide group to an amine or the thiazepane ring to a thiazolidine.
Substitution: Both nucleophilic and electrophilic substitutions are possible, targeting the phenyl ring or the tetrazole ring.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Employing reducing agents such as lithium aluminium hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Utilizing halogenating agents, nucleophiles like amines, and electrophiles such as alkyl halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiazolidines.
Substitution: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
N-(4-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide has diverse applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Acts as a ligand in biochemical assays, binding to proteins or enzymes.
Medicine: Potential therapeutic agent due to its unique functional groups.
Industry: Utilized in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The compound’s effects are primarily driven by its ability to interact with molecular targets such as enzymes and receptors. The tetrazole ring often mimics the structure of bioactive molecules, enabling the compound to inhibit or activate biochemical pathways.
Comparison with Similar Compounds
N-(4-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide can be compared to other heterocyclic compounds like:
Benzodiazepines: Notable for their use in medical applications.
Tetrazoles: Common in pharmaceuticals for their bioisosteric properties.
Thiazepines: Used in synthesizing complex natural products.
The uniqueness of this compound lies in its combination of these features, which makes it versatile for various scientific and industrial applications.
Properties
IUPAC Name |
5-oxo-N-[4-(tetrazol-1-yl)phenyl]-1,4-thiazepane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2S/c20-12-5-6-22-7-11(16-12)13(21)15-9-1-3-10(4-2-9)19-8-14-17-18-19/h1-4,8,11H,5-7H2,(H,15,21)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZUDXGYRFYOPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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